2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Catalog No.
S714757
CAS No.
106809-14-7
M.F
C7H2Cl2FNO4
M. Wt
254 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

CAS Number

106809-14-7

Product Name

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid

Molecular Formula

C7H2Cl2FNO4

Molecular Weight

254 g/mol

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O

Synthesis of Organic Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. The general process involves reacting “2,4-dichloro-5-fluoro-3-nitrobenzoic acid” with other reagents under controlled conditions to form the desired product .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .

  • Intermediate in organic synthesis: The presence of reactive functional groups suggests its potential use as a building block in the synthesis of more complex molecules [].
  • Biological activity exploration: Nitro and halogen groups can influence biological properties. Research into potential antibacterial, antifungal, or herbicidal activity is possible.

Molecular Structure Analysis

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid possesses a central benzene ring with the following substituents:

  • Two chlorine (Cl) atoms at positions 2 and 4.
  • A fluorine (F) atom at position 5.
  • A nitro (NO2) group at position 3.
  • A carboxylic acid (COOH) group attached to the benzene ring.

This structure suggests several notable aspects:

  • Electron-withdrawing substituents: The presence of chlorine, fluorine, and the nitro group makes the molecule electron-deficient. This can influence its reactivity in various chemical reactions [].
  • Acidity: The carboxylic acid group contributes to the acidity of the molecule [].
  • Dipole moment: The asymmetric placement of the substituents creates a dipole moment, potentially affecting solubility and interactions with other molecules [].

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-withdrawing nature of the substituents might deactivate the ring for electrophilic aromatic substitution, but nucleophilic substitution with strong nucleophiles remains a possibility.
  • Esterification: The carboxylic acid group can react with alcohols to form esters [].
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation to form a corresponding derivative [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to its high molecular weight and the presence of polar functional groups, it is likely a solid at room temperature [].
  • Low solubility in water: The presence of the hydrophobic chlorine and fluorine atoms might decrease water solubility, while the carboxylic acid group might offer some limited solubility [].
  • Solubility in organic solvents: The molecule might be more soluble in organic solvents like dichloromethane or acetone due to their ability to solvate the non-polar and polar regions of the molecule [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Dates

Modify: 2023-09-13

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